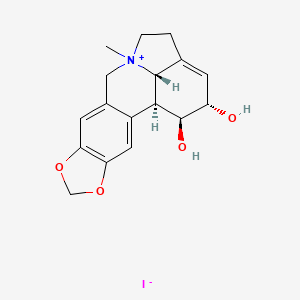

Lycorine methiodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15069-99-5 |

|---|---|

Molecular Formula |

C17H20INO4 |

Molecular Weight |

429.2545 |

IUPAC Name |

(1S,17S,18S,19S)-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;iodide |

InChI |

InChI=1S/C17H20NO4.HI/c1-18-3-2-9-4-12(19)17(20)15(16(9)18)11-6-14-13(21-8-22-14)5-10(11)7-18;/h4-6,12,15-17,19-20H,2-3,7-8H2,1H3;1H/q+1;/p-1/t12-,15-,16+,17+,18?;/m0./s1 |

InChI Key |

QWPJQWHIXCZTRG-XUPBFBPUSA-M |

SMILES |

C[N+]12CCC3=CC(C(C(C31)C4=CC5=C(C=C4C2)OCO5)O)O.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lycorine methiodide |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Lycorine Methiodide

Total Synthesis Approaches to the Lycorine (B1675740) Core and Subsequent Methiodide Formation

The total synthesis of the lycorine scaffold is a complex undertaking that has been pursued for decades. These strategies are foundational for producing not only the natural product but also its derivatives, including the methiodide salt which is typically formed in the final stages of a synthetic sequence.

Early synthetic approaches to the lycorine framework often focused on constructing the core structure without precise control over stereochemistry, resulting in racemic mixtures. These classical syntheses were pivotal in confirming the structure of lycorine and developing foundational reactions for alkaloid synthesis. A common strategy involved the Diels-Alder reaction to form key carbocyclic rings. For instance, the reaction of an α-pyrone derivative with a styrene dienophile could be used to construct a bicyclic lactone intermediate. researchgate.net Subsequent chemical transformations, including reductive debromination, would then be employed to elaborate this intermediate toward the lycorine core. researchgate.net These initial routes, while groundbreaking, often involved lengthy sequences and lacked the efficiency and stereoselectivity of modern methods. The biosynthetic precursor for all Amaryllidaceae alkaloids, including lycorine, is norbelladine (B1215549), which undergoes intramolecular phenolic oxidative coupling to generate the varied alkaloid skeletons. nih.govimperial.ac.uk

Contemporary synthetic chemistry has provided a toolkit of powerful reactions that allow for the highly controlled, asymmetric synthesis of the lycorine core, yielding a single enantiomer. These methods are crucial for accessing biologically relevant molecules.

Key strategies employed in modern syntheses include:

Asymmetric Conjugate Addition Cascade: This methodology enables the formation of multiple C-C bonds and stereogenic centers in a single pot reaction, using chiral ligands to control the stereochemical outcome. This approach has been successfully used in the total syntheses of (-)-lycorine and its epimer, (-)-2-epi-lycorine. nih.gov

Ireland-Claisen Rearrangement: This powerful sigmatropic rearrangement has been utilized to relay stereochemistry from an existing chiral center to a new one with high fidelity, a key step in constructing the C ring of the lycorine scaffold. imperial.ac.uk

Palladium-Catalyzed Reactions: The Heck reaction has been employed as a key feature in the total synthesis of (-)-γ-lycorane, a related lycorine-type alkaloid, demonstrating its utility in forming crucial carbon-carbon bonds with excellent trans-selectivity. researchgate.net

Hydrogen Borrowing C-C Bond Formation: This innovative strategy has also been applied as a key step in the total synthesis of (–)-γ-lycorane. researchgate.net

These advanced techniques have significantly shortened synthetic routes and provided access to enantiomerically pure lycorine, the immediate precursor to lycorine methiodide.

| Synthesis Type | Key Reactions/Concepts | Stereocontrol | Outcome |

| Classical | Diels-Alder Reaction, Reductive Debromination | Low to Moderate | Racemic or Diastereomeric Mixtures |

| Modern | Asymmetric Conjugate Addition, Ireland-Claisen Rearrangement, Heck Reaction | High (Enantioselective) | Single Enantiomer |

The construction of the tetracyclic pyrrolo[d,e]phenanthridine core of lycorine presents several significant synthetic hurdles. uni-hannover.de A primary challenge is controlling the stereochemistry at the ring junctions, particularly the B/C ring junction, which is typically trans in lycorine but can be cis in related alkaloids like γ-lycorane. uni-hannover.dersc.org

Recent innovations have emerged to address these challenges:

Cyclopropyl Ring-Opening Rearrangement: A practical method has been developed for synthesizing lycorine-type alkaloids that involves a key cyclopropyl ring-opening rearrangement, providing a novel way to construct the core structure. rsc.org

Tandem Metathesis: Research is ongoing into the use of tandem metathesis reactions to create a decorated tetrahydroindole skeleton in a single step, which could serve as a versatile intermediate for the synthesis of numerous lycorine alkaloids. anr.fr

Biomimetic Ring-Switch: A total synthesis of the related alkaloid (±)-clivonine was achieved via a biomimetic ring-switch from a lycorine-type progenitor, experimentally corroborating a long-standing biogenetic hypothesis and showcasing a novel synthetic transformation. imperial.ac.uk

These innovations not only provide more efficient access to the lycorine scaffold but also open pathways to structural analogues that are otherwise difficult to obtain. anr.fr

Semisynthetic Routes to this compound from Natural Precursors

Semisynthesis, starting from lycorine isolated from natural sources such as plants of the Amaryllidaceae family, offers a more direct route to this compound and other derivatives. nih.gov This approach leverages the pre-existing complex scaffold, focusing on the chemical modification of specific functional groups.

The conversion of lycorine to this compound is achieved through N-methylation, specifically a quaternization reaction. This involves treating the tertiary amine of the lycorine core with a methylating agent. The most common and direct method is the reaction with methyl iodide (MeI), often in a solvent like methanol (MeOH). imperial.ac.uk This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide ion to form the quaternary N-methiodide salt. imperial.ac.ukresearchgate.net

While the quaternization of lycorine itself is a straightforward single-step transformation, the broader field of alkaloid chemistry utilizes various N-methylation and N-demethylation strategies to modulate biological activity. For instance, N-methylation of norbelladine derivatives has been shown to increase certain biological activities. nih.gov Conversely, N-demethylation methods, such as the von Braun reaction or the use of chloroformate reagents, are employed to convert N-methyl alkaloids into their N-nor counterparts, which can serve as precursors for further derivatization. researchgate.netresearchgate.net

| Reagent | Reaction Type | Product from Tertiary Amine |

| Methyl Iodide (MeI) | Quaternization | Quaternary Ammonium (B1175870) Salt (e.g., Methiodide) |

| 1-Chloroethyl chloroformate | N-Demethylation | Secondary Amine (after hydrolysis) |

| Cyanogen bromide (von Braun Reaction) | N-Demethylation | Secondary Amine (after hydrolysis) |

To create a diverse range of lycorine derivatives, regioselective functionalization of the lycorine core is essential. This involves modifying one specific functional group while leaving others untouched. The C-1 and C-2 hydroxyl groups on ring C of lycorine are key targets for such modifications. A significant challenge is to differentiate between these two adjacent secondary alcohols.

One successful strategy has been the selective mono-silylation of the C-2 hydroxyl group. nih.gov By carefully choosing silylating agents and reaction conditions, a bulky silyl ether protecting group can be installed preferentially at the C-2 position. This allows the free C-1 hydroxyl group to be subsequently modified. This chemoselective differentiation is crucial for systematically studying structure-activity relationships, and it has been demonstrated that the free 1,2-diol is a critical pharmacophoric requirement for certain biological activities. nih.gov This type of regioselective manipulation is fundamental for preparing specific precursors that can then be converted into their respective methiodide salts.

Design and Synthesis of this compound Analogs and Derivatives

The core structure of lycorine, a prominent alkaloid from the Amaryllidaceae family, presents multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs and derivatives. These modifications are primarily aimed at exploring and enhancing the biological activities of the parent compound. The hydroxyl groups at the C1 and C2 positions, the olefinic moiety, and the tertiary amine are key functional groups targeted for derivatization.

The hydroxyl groups at the C1 and C2 positions of the lycorine scaffold are frequently targeted for modification to modulate the compound's polarity and biological activity. Due to the differential reactivity of these two hydroxyl groups, selective derivatization is achievable. The C2 hydroxyl group is generally more reactive than the C1 hydroxyl group, allowing for selective reactions at this position. nih.gov

Strategies for modifying these hydroxyl groups include acylation, etherification, and oxidation. For instance, 1,2-diacetyllycorine can be synthesized by treating lycorine with acetic anhydride in pyridine. nih.gov This diacetylated intermediate can then be selectively deacetylated at the C2 position using concentrated hydrochloric acid in methanol to yield 1-O-acetyllycorine. nih.gov This selective deacetylation provides a versatile intermediate for further modifications at the C2 hydroxyl group. A variety of acyl chlorides can then be coupled to the C2 hydroxyl to produce a series of derivatives with different substituents. nih.gov

Furthermore, etherification of the hydroxyl groups has been explored to create analogs with increased lipophilicity. A study detailed the synthesis of 35 C1,C2-ether analogues of lycorine, which were evaluated for their antiproliferative activities. nih.gov Oxidation of the C2 hydroxyl group to a ketone has also been shown to be a viable strategy, with the resulting 2-oxolycorine derivatives exhibiting notable antiviral activities. researchgate.net

The olefinic moiety within the lycorine structure also presents an opportunity for chemical modification, although this has been explored to a lesser extent compared to the hydroxyl groups. The presence of a double bond between C2 and C3 has been suggested to be important for certain biological activities. ekb.eg

Table 1: Examples of Lycorine Derivatives Modified at C1 and C2 Hydroxyl Groups

| Derivative Name | Modification | Synthetic Reagents and Conditions | Reference |

| 1,2-diacetyllycorine | Acetylation of C1 and C2 hydroxyls | Ac₂O/Py | nih.gov |

| 1-O-acetyllycorine | Selective deacetylation of C2 hydroxyl | conc. HCl in methanol | nih.gov |

| 2-O-acyl derivatives | Acylation of C2 hydroxyl | Acyl chlorides | nih.gov |

| C1,C2-ether analogues | Etherification of C1 and C2 hydroxyls | Not specified | nih.gov |

| 2-oxolycorine | Oxidation of C2 hydroxyl | Not specified | researchgate.net |

The nitrogen atom in the lycorine structure is a tertiary amine, which can be quaternized through N-methylation, typically using methyl iodide, to form this compound. This process introduces a permanent positive charge and can significantly alter the molecule's physicochemical properties and biological activity. The N-methylation of lycorine is a crucial step in the synthesis of this compound and its derivatives.

From a stereochemical perspective, the N-methylation of the lycorine core can potentially lead to the formation of diastereoisomers. The approach of the methylating agent to the nitrogen atom can be influenced by the existing stereochemistry of the tetracyclic ring system. While the literature often depicts a single structure for this compound, the possibility of forming epimers at the newly created quaternary ammonium center should be considered. The specific stereochemical outcome of the N-methylation reaction can be influenced by the reaction conditions. The stereospecificity of N-methylation has been observed in other tetrahydroisoquinoline alkaloids, where enzymatic methylation showed a preference for one enantiomer over the other. nih.gov

The resulting diastereoisomeric methiodides may exhibit different biological activities and pharmacological profiles. Therefore, the separation and characterization of these diastereoisomers are important for a complete understanding of the structure-activity relationships of this compound derivatives.

To expand the chemical space and explore new biological activities, novel structural elements have been introduced into the lycorine scaffold. These modifications go beyond simple functional group derivatization and involve more complex synthetic transformations.

One approach involves the introduction of diverse amine substituents at the C-2 position of lycorine. This has been shown to yield derivatives with significant anticancer properties against various cell lines. nih.gov Another strategy focuses on the synthesis of C1-ether derivatives, which has led to compounds with enhanced antitumor activity. researchgate.net

Furthermore, the synthesis of hybrid molecules, where lycorine is coupled with other pharmacophores, represents a promising avenue for developing new therapeutic agents. The goal of these modifications is to create derivatives with improved efficacy, selectivity, and pharmacokinetic properties compared to the parent compound. The structure-activity relationship studies of these novel derivatives are crucial for guiding the design of future generations of lycorine-based compounds. nih.gov

Analytical Methodologies for Synthetic Characterization (excluding basic identification data)

The characterization of synthesized this compound and its analogs requires a range of analytical techniques to confirm their structure, purity, and stereochemistry. Beyond basic identification methods, more advanced analytical methodologies are employed to provide detailed structural information.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a fundamental tool for the purification and purity assessment of synthetic derivatives. ekb.eg A reliable RP-HPLC method has been validated for the determination of lycorine, which can be adapted for its derivatives. ekb.eg

Mass spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of the synthesized compounds. Techniques such as capillary gas chromatography-mass spectrometry (CGC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently used. ekb.egmdpi.com Ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has proven to be a powerful tool for the discovery and tentative identification of lycorine-type alkaloids, providing valuable information on their fragmentation patterns. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation of parent ions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural characterization of this compound and its derivatives. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms and the relative stereochemistry of the molecule. Detailed 2D-NMR analysis is often used to support regio- and stereochemical assignments. researchgate.net

Table 2: Advanced Analytical Techniques for Characterization

| Analytical Technique | Application | Information Obtained |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification | Retention time, peak purity |

| Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | Identification and structural elucidation | Accurate mass, molecular formula, fragmentation patterns |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation | Fragmentation pathways, identification of subtypes |

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural analysis | Proton-proton and proton-carbon correlations, stereochemistry |

Molecular and Cellular Mechanisms of Action of Lycorine Methiodide

Elucidation of Specific Molecular Targets

The biological activity of lycorine (B1675740) and its derivatives stems from their interaction with various molecular components within the cell. Research has identified several key targets, including enzymes, proteins, and nucleic acids.

Enzyme Modulation and Inhibition Profiles (e.g., Acetylcholinesterase, HDAC)

Lycorine and its analogues have been investigated for their ability to modulate the activity of several enzymes. A notable target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. wikipedia.orgnih.gov

Studies have shown that compounds from the lycorine series can act as novel inhibitors of AChE, with some derivatives exhibiting higher activity than the commercially available drug galanthamine. nih.gov While lycorine itself is considered a weak inhibitor of AChE, its structural framework serves as a basis for the development of more potent inhibitors. chemfaces.comwikipedia.orgub.edu The inhibitory activity is often associated with the specific structural features of the lycorine skeleton. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Amaryllidaceae Alkaloids

| Compound | Skeleton Type | Acetylcholinesterase Inhibitory Activity |

| Sanguinine | Lycorine | High |

| Galanthamine | Galanthamine | High |

| Lycorine | Lycorine | Low |

This table is based on findings that sanguinine, a lycorine-type alkaloid, exhibited more potent AChE inhibitory activity than galanthamine, while lycorine itself was a weaker inhibitor. nih.gov

Information regarding the direct interaction of lycorine methiodide with histone deacetylases (HDACs) is less prevalent in the reviewed literature. However, the broader family of Amaryllidaceae alkaloids is known for a wide range of biological activities, suggesting that interactions with other enzyme systems could be a fruitful area for future research.

Protein-Protein Interaction Disruption

The ability of small molecules to disrupt protein-protein interactions is a key mechanism in modulating cellular signaling. While direct evidence for this compound disrupting specific protein-protein interactions is still emerging, the actions of its parent compound, lycorine, provide valuable insights. For instance, lycorine has been shown to interact with various proteins involved in critical cellular processes.

DNA/RNA Interaction and Binding Studies

Lycorine has been shown to interact with both DNA and RNA. core.ac.uk This interaction is thought to be a key part of its antiviral and anticancer effects. core.ac.uk Studies have indicated that lycorine can bind to DNA, which may contribute to its observed biological activities, including the induction of DNA damage. chemfaces.comnih.gov

Furthermore, research has demonstrated that lycorine can bind to viral RNA. For example, it has been found to strongly bind near the slippery site and the frameshift stimulation element (FSE) of viral RNA. mdpi.com This binding is stabilized by interactions between the hydroxyl groups of lycorine and the ribonucleotides. mdpi.com This interaction can interfere with viral replication and protein synthesis. mdpi.com

Modulation of Key Regulatory Proteins (e.g., β-catenin, FBXW7, NEDD4, SCAP)

Lycorine has been found to modulate the levels and activity of several key regulatory proteins, influencing critical cellular pathways.

β-catenin and FBXW7: Research has indicated that the F-box/WD repeat-containing protein 7 (FBXW7), a known tumor suppressor, can target β-catenin for degradation, thus antagonizing the Wnt signaling pathway. nih.gov Lycorine hydrochloride, a derivative of lycorine, has been found to promote the FBXW7-MCL1 axis. researchgate.net This suggests a potential mechanism where lycorine derivatives could influence β-catenin levels through the modulation of FBXW7.

NEDD4: Lycorine has been shown to down-regulate the expression of Neural Precursor Cell Expressed, Developmentally Down-Regulated 4 (NEDD4), an E3 ubiquitin ligase. nih.gov This inhibition of NEDD4 expression by lycorine leads to an upregulation of its target, PTEN, which in turn suppresses tumor promotion. nih.gov

SCAP: Lycorine has been identified as a molecule that binds to the SREBF chaperone (SCAP). chemfaces.com This binding promotes the lysosomal degradation of SCAP, which in turn suppresses the SREBF pathway, a key regulator of lipid metabolism. chemfaces.com

Impact on Cellular Signaling Pathways

The interaction of lycorine and its derivatives with various molecular targets culminates in the perturbation of cellular signaling pathways, most notably affecting the cell cycle.

Mechanisms of Cell Cycle Perturbation (e.g., G2/M phase arrest)

A significant body of evidence points to the ability of lycorine to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting cell proliferation. This effect has been observed in various cancer cell lines. nih.govmdpi.commdpi.com

The induction of G2/M phase arrest is often a consequence of DNA damage or disruption of the microtubule network. mdpi.combiorxiv.org When DNA damage occurs, cells can activate checkpoints that halt the cell cycle to allow for repair. If the damage is irreparable, the cell may undergo apoptosis. mdpi.com Similarly, interference with the dynamics of microtubules, which are essential for the formation of the mitotic spindle, can also trigger a G2/M arrest. biorxiv.org

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

Lycorine, the parent compound of this compound, is a potent inducer of apoptosis in various cell lines. It triggers the intrinsic mitochondrial pathway of apoptosis. nih.gov This process is characterized by the loss of mitochondrial membrane potential, depletion of ATP, and the release of cytochrome c from the mitochondria into the cytosol. nih.gov These events subsequently lead to the activation of caspases, which are the executioners of apoptosis. nih.gov

Research has shown that lycorine treatment results in the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases in cancer cells. nih.gov Furthermore, lycorine has been observed to down-regulate the anti-apoptotic protein Mcl-1, which is a crucial step in the initiation of apoptosis in leukemia cells. nih.gov The induction of apoptosis by lycorine is also associated with an increase in reactive oxygen species (ROS) generation, which leads to DNA damage, chromatin condensation, and ultimately, apoptotic cell death. nih.gov

Necroptosis, a form of programmed necrosis, is another cell death pathway that can be influenced by lycorine. While apoptosis is a caspase-dependent process, necroptosis is triggered when caspases are inhibited. embopress.org It relies on the formation of a "necrosome" complex, which includes receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL). embopress.orgnephrologie-dresden.org Lycorine has been shown to induce programmed necrosis in multiple myeloma cells. nih.gov This suggests that under certain conditions, particularly when apoptosis is blocked, lycorine can shift the cell death mechanism towards necroptosis.

Table 1: Effects of Lycorine on Apoptosis and Necroptosis

| Cell Line | Observed Effect | Key Molecular Events |

|---|---|---|

| Human leukemia cells | Induction of apoptosis | Down-regulation of Mcl-1, activation of intrinsic mitochondrial pathway. nih.gov |

| Hepatoblastoma HepG2 cells | Induction of mitochondria-dependent apoptosis | mPTP opening, loss of mitochondrial membrane potential, ATP depletion, cytochrome c release, caspase activation. nih.gov |

| HT-3 cervical cancer cells | Induction of oxidative stress-mediated apoptosis | Decreased antioxidants, increased ROS generation, loss of mitochondrial membrane potential, nuclear crumbling. nih.gov |

| Multiple myeloma ARH-77 cells | Induction of programmed necrosis | Implication of necroptotic pathways. nih.gov |

Modulation of Autophagy Flux

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It can have a dual role in cancer, either promoting survival or contributing to cell death. The Wnt/β-catenin signaling pathway, which is inhibited by lycorine, acts as a negative regulator of autophagy. oncotarget.com Specifically, β-catenin can limit the formation of autophagosomes. oncotarget.com By inhibiting β-catenin, lycorine may indirectly influence autophagy. Silencing β-catenin has been shown to increase the expression of autophagy markers like LC3 and Beclin 1. oncotarget.com This suggests that lycorine's inhibition of the Wnt/β-catenin pathway could lead to an increase in autophagy. However, the precise and direct effects of this compound on autophagy flux require more specific investigation.

Wnt/β-catenin Pathway Inhibition

Lycorine has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. nih.govnih.gov Aberrant activation of this pathway is implicated in the progression and metastasis of various cancers. nih.gov

Lycorine exerts its inhibitory effect by reducing the protein levels of β-catenin. nih.gov In normal conditions, β-catenin is part of a destruction complex that keeps its levels low. Wnt signaling disrupts this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target genes. oncotarget.com Lycorine treatment has been shown to decrease the protein level of β-catenin and its downstream target, c-Myc, in osteosarcoma cells. nih.gov In lung cancer cells, lycorine treatment increased the expression of GSK-3β, a key component of the β-catenin destruction complex, and consequently inhibited cellular levels of β-catenin. frontiersin.org This inhibition of the Wnt/β-catenin pathway hinders the growth and metastasis of cancer cells. frontiersin.org

Table 2: Impact of Lycorine on Wnt/β-catenin Pathway Components

| Cell Type | Effect of Lycorine | Downstream Consequence |

|---|---|---|

| Multiple Myeloma Stem-like Cells | Reduces β-catenin protein level. nih.gov | Decreases the multiple myeloma stem cell population. nih.gov |

| Osteosarcoma Cells | Inhibits β-catenin and c-Myc protein levels. nih.gov | Suppresses tumor growth. nih.gov |

| Lung Cancer Cells | Increases GSK-3β expression, inhibits β-catenin. frontiersin.org | Hinders growth and metastasis. frontiersin.org |

Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Lycorine has a significant impact on the regulation of oxidative stress and the production of reactive oxygen species (ROS). Oxidative stress occurs due to an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products. mdpi.com

In some contexts, lycorine treatment leads to an augmentation of ROS generation. This increase in ROS can induce oxidative stress-mediated apoptosis in cancer cells, as seen in HT-3 cervical cancer cells. nih.gov The mechanism involves a decrease in cellular antioxidants, leading to a buildup of ROS, which in turn causes mitochondrial damage and initiates apoptosis. nih.gov

Conversely, in the context of inflammation, lycorine has been shown to alleviate oxidative stress. In a model of lipopolysaccharide (LPS)-induced acute lung injury, lycorine treatment suppressed oxidative stress. nih.gov This suggests that lycorine's effect on ROS and oxidative stress is context-dependent, potentially acting as a pro-oxidant in cancer cells to induce cell death, while acting as an antioxidant in inflammatory conditions.

Anti-inflammatory Signaling Cascade Interference (e.g., LPS-induced responses)

Lycorine demonstrates notable anti-inflammatory properties by interfering with signaling cascades induced by agents like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through Toll-like receptor 4 (TLR4). dovepress.com

Studies have shown that lycorine can inhibit the LPS-induced production of pro-inflammatory mediators. In RAW264.7 macrophage cells, lycorine dose-dependently inhibited the up-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov It also suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Mechanistically, lycorine suppresses the LPS-induced activation of the p38 and STAT signaling pathways. nih.gov It also inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of its inhibitor, IκBα, and thus blocking the nuclear translocation of the p65 subunit. mdpi.com In a model of acute lung injury, lycorine was found to block the HMGB1/TLRs/NF-κB pathway, which further highlights its anti-inflammatory potential. nih.gov

Angiogenesis-Related Signaling Inhibition (e.g., VE-cadherin)

Lycorine has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov One of the ways it achieves this is by targeting signaling pathways related to vascular endothelial (VE)-cadherin.

VE-cadherin is a key adhesion molecule in endothelial cells, and its regulation is crucial for maintaining vascular integrity and controlling angiogenesis. frontiersin.org Lycorine has been reported to inhibit vasculogenic mimicry, a process where tumor cells form vessel-like structures, by reducing the gene expression of VE-cadherin in melanoma and ovarian cancer cells. nih.gov While the direct interaction of this compound with VE-cadherin signaling needs further elucidation, the established effect of lycorine on VE-cadherin expression points towards a significant role in modulating angiogenesis. nih.gov The inhibition of angiogenesis by lycorine is also linked to its ability to dock to and inhibit the phosphorylation of platelet-derived growth factor receptor α (PDGFRα), another key player in angiogenesis. nih.gov

Subcellular Localization and Organelle-Specific Effects

The specific subcellular localization of this compound dictates its organelle-specific effects. The primary sites of action for lycorine appear to be the mitochondria and the nucleus, consistent with its observed mechanisms of action.

The induction of the intrinsic apoptotic pathway by lycorine strongly points to the mitochondria as a key target. nih.govnih.gov Lycorine's ability to cause a loss of mitochondrial membrane potential, deplete ATP, and trigger the release of cytochrome c are all indicative of direct or indirect effects on this organelle. nih.gov The generation of ROS, a common byproduct of mitochondrial respiration, is also modulated by lycorine, further implicating the mitochondria in its mode of action. nih.govmdpi.com

The nucleus is another important site of lycorine's activity, particularly concerning its inhibition of the Wnt/β-catenin pathway. By preventing the nuclear translocation of β-catenin, lycorine interferes with the transcription of target genes that promote cell proliferation and survival. nih.govnih.govfrontiersin.org This action within the nucleus is a critical aspect of its anti-cancer effects.

Additionally, the regulation of inflammatory responses via the NF-κB pathway also involves nuclear translocation events that are inhibited by lycorine. mdpi.com The sequestration of NF-κB in the cytoplasm prevents it from activating the transcription of pro-inflammatory genes in the nucleus. mdpi.com

Disruption of Cytoskeletal Dynamics (e.g., actin cytoskeleton organization)

A prominent mechanism of action attributed to lycorine is its ability to disrupt the organization and dynamics of the actin cytoskeleton. Rather than inducing apoptosis at its primary effective concentrations, lycorine exhibits cytostatic effects by interfering with the normal functioning of actin filaments. This disruption has been observed to inhibit cell proliferation and migration in various cancer cell lines. nih.gov

Research has demonstrated that lycorine can induce an increase in the rigidity of the actin cytoskeleton. This is achieved through the promotion of actin polymerization, leading to an elevated state of polymerized actin within the cell. This alteration of the cytoskeleton's physical properties is a key factor in its ability to impair cancer cell migration. The disorganization of the actin cytoskeleton contributes to the inhibition of cell motility and proliferation. nih.gov

| Finding | Effect on Cytoskeletal Dynamics | Reference |

| Cytostatic Effects | Targets the actin cytoskeleton to inhibit cell proliferation without inducing apoptosis at IC50 values. | nih.gov |

| Actin Polymerization | Induces an increase in the rigidity of the actin cytoskeleton through elevated polymerized actin. | nih.gov |

| Inhibition of Migration | Impairs cancer cell migration by disorganizing the actin cytoskeleton. | nih.gov |

Mitochondrial Function Alterations

Lycorine has been shown to induce alterations in mitochondrial function, which can lead to mitochondria-dependent apoptosis in certain cell types. This process involves a cascade of events that compromise the integrity and function of the mitochondria.

Studies have revealed that lycorine can trigger the opening of the mitochondrial permeability transition pore (mPTP). This event leads to a loss of the mitochondrial membrane potential (MMP) and a depletion of adenosine (B11128) triphosphate (ATP). The compromised mitochondrial membrane allows for the release of calcium ions (Ca2+) and cytochrome c into the cytoplasm. The release of cytochrome c is a critical step in the activation of caspases, which are enzymes that execute apoptosis.

| Finding | Effect on Mitochondrial Function | Reference |

| Apoptosis Induction | Induces mitochondria-dependent apoptosis in specific cell lines. | |

| mPTP Opening | Causes the opening of the mitochondrial permeability transition pore. | |

| MMP Loss & ATP Depletion | Leads to the loss of mitochondrial membrane potential and depletion of ATP. | |

| Cytochrome c Release | Triggers the release of cytochrome c from the mitochondria into the cytoplasm. |

Endoplasmic Reticulum Stress Induction

While the direct induction of endoplasmic reticulum (ER) stress by lycorine is a recognized mechanism, detailed studies specifically elucidating this pathway for either lycorine or this compound are not extensively available in the reviewed literature. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This can trigger a cellular response known as the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe. The potential for this compound to induce ER stress remains an area for future research.

Lysosomal Degradation Pathways

Lycorine has been found to interfere with lysosomal degradation pathways, specifically by inhibiting autophagy. Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosome. By inhibiting this process, lycorine can lead to the accumulation of damaged cellular components.

Research suggests that lycorine can promote the proteasomal degradation of the high mobility group box 1 (HMGB1) protein, which is an important regulator of autophagy. The degradation of HMGB1 leads to the sequestration of Beclin1 with Bcl-2, which in turn results in the inhibition of the autophagic process. This disruption of autophagy can contribute to the accumulation of damaged mitochondria, leading to increased generation of reactive oxygen species (ROS) and subsequent cellular stress and DNA damage. nih.gov

| Finding | Effect on Lysosomal Degradation Pathways | Reference |

| Autophagy Inhibition | Inhibits the process of autophagy in cancer cells. | nih.gov |

| HMGB1 Degradation | Promotes the proteasomal degradation of the autophagy regulator HMGB1. | nih.gov |

| Accumulation of Damaged Organelles | Leads to the accumulation of damaged mitochondria due to inhibited autophagy. | nih.gov |

Preclinical Biological Activities and Mechanistic Studies of Lycorine Methiodide

In Vitro Studies on Cellular Models

Anti-proliferative Effects in Cancer Cell Lines

Lycorine (B1675740), a natural alkaloid, has demonstrated notable anti-proliferative activity across a range of cancer cell lines, including those known for their resistance to apoptosis. nih.gov Its efficacy has been observed in various cancer types such as leukemia, glioblastoma, melanoma, and non-small cell lung cancer (NSCLC). nih.govwikipedia.org

In studies involving leukemia cell lines, such as HL-60 myeloid leukemia, lycorine exhibited a potent response with an IC50 of 0.6 μM. nih.gov It has been shown to induce apoptosis and arrest the cell cycle in different phases depending on the cancer type. wikipedia.orgnih.gov For instance, in acute promyelocytic leukemia HL-60 cells, lycorine induces cell cycle arrest at the G2/M phase. nih.govresearchgate.net Furthermore, lycorine has shown selective cytotoxicity towards leukemia cells over normal white blood cells. nih.gov

Regarding glioblastoma, lycorine has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in glioblastoma multiforme (GBM) development. nih.gov It has been shown to suppress the proliferation, migration, and colony formation of GBM cells by inducing apoptosis in an EGFR-dependent manner. nih.gov Studies on U373 glioblastoma cells, which are resistant to pro-apoptotic stimuli, revealed that lycorine exerts cytostatic effects, impairing cell proliferation and migration by disrupting the actin cytoskeleton rather than inducing apoptosis. nih.govcaymanchem.com

In melanoma cell lines, such as the B16F10 model, lycorine has demonstrated significant anti-tumor activity. nih.gov It was also effective against the SKMEL-28 melanoma model, which is resistant to pro-apoptotic stimuli. nih.gov A derivative, lycorine hydrochloride (LH), has been found to inhibit the formation of capillary-like tubes by metastatic melanoma cells, suggesting a role in preventing vasculogenic mimicry. nih.gov

For non-small cell lung cancer (NSCLC), lycorine has been shown to inhibit the proliferation of A549 cells, another cancer cell line resistant to apoptosis. nih.govejgm.co.uk Similar to its effect on glioblastoma, lycorine's anti-proliferative action in A549 cells is primarily cytostatic, targeting the actin cytoskeleton and inhibiting cell migration. nih.govcaymanchem.com

Table 1: In Vitro Anti-proliferative Effects of Lycorine in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | References |

|---|---|---|---|

| Leukemia | HL-60, KM3 | Induces apoptosis, arrests cell cycle at G2/M or G0/G1 phase. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Glioblastoma | U373, U251, T98G, HS683 | Inhibits proliferation and migration; acts as an EGFR inhibitor. nih.govnih.govcaymanchem.com | nih.govnih.govcaymanchem.com |

| Melanoma | B16F10, SKMEL-28, C8161 | Exerts cytostatic effects; inhibits vasculogenic mimicry. nih.govnih.gov | nih.govnih.gov |

| NSCLC | A549 | Exhibits cytostatic activity by impairing the actin cytoskeleton. nih.govcaymanchem.com | nih.govcaymanchem.com |

Anti-viral Activities in Cell Culture Models

Lycorine has demonstrated a broad spectrum of antiviral activities against several viruses in cell culture models. mdpi.com This includes its inhibitory effects on flaviviruses like the dengue virus (DENV) and coronaviruses such as SARS-CoV. caymanchem.comnih.gov

In the context of dengue virus, lycorine has been shown to potently inhibit its replication in vitro. nih.gov Structure-activity relationship studies have revealed that modifications to the lycorine structure can enhance its anti-DENV activity while reducing cytotoxicity. nih.govcapes.gov.br For instance, 1-acetyllycorine displayed potent anti-DENV activity with a high selectivity index. nih.govnih.gov The mechanism of action is believed to involve the suppression of viral RNA replication. nih.gov

Lycorine has also been identified as an inhibitor of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV). caymanchem.com It was found to inhibit SARS-CoV replication in Vero cells. caymanchem.commdpi.com Further studies have explored lycorine derivatives to improve its antiviral efficacy and reduce cytotoxicity. sciopen.com One such derivative, Ly-8, effectively inhibited the replication of various coronaviruses, including SARS-CoV-2, in vitro. sciopen.com The proposed mechanism for its anti-coronavirus activity involves the inhibition of the RNA-dependent RNA polymerase (RdRp). mdpi.com

Table 2: In Vitro Anti-viral Effects of Lycorine and its Derivatives

| Virus | Cell Line | Key Findings | References |

|---|---|---|---|

| Dengue Virus (DENV) | Not specified | Potently inhibits viral replication; 1-acetyllycorine shows high potency. nih.govnih.gov | nih.govnih.gov |

| SARS-CoV | Vero | Inhibits viral infection with an EC50 of 15.7 µM. caymanchem.com | caymanchem.com |

| SARS-CoV-2 | Vero E6 | Lycorine and its derivative Ly-8 inhibit viral replication. mdpi.comsciopen.com | mdpi.comsciopen.com |

Anti-inflammatory Responses in Immune Cell Models

Lycorine has been shown to possess significant anti-inflammatory properties in various immune cell models. nih.govmdpi.com Its precursor, norbelladine (B1215549), also exhibits anti-inflammatory effects by inhibiting NF-κB activation. nih.gov

In studies using activated macrophage and microglial cells, lycorine demonstrated the ability to regulate these non-neuronal cells by reducing the production of inflammatory cytokines and nitric oxide. nih.gov Specifically, in LPS-stimulated BV-2 microglial cells, lycorine pre-treatment was found to suppress cell polarization and decrease the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com The mechanism underlying these anti-inflammatory effects is attributed to the inhibition of the NF-κB signaling pathway. mdpi.com

Furthermore, lycorine has been observed to modulate pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are often overexpressed in the tumor microenvironment. ejgm.co.uk By inhibiting these cytokines, lycorine may help to reduce tumor-associated inflammation. ejgm.co.uk

Anti-parasitic Effects in Protozoan and Helminth Models

Lycorine has demonstrated anti-parasitic activity against various protozoan parasites. researchgate.netufmg.br It is active against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of 1.026 µg/ml. caymanchem.com

Studies have also evaluated the effects of alkaloid-enriched extracts from Amaryllidaceae species, containing lycorine, against Acanthamoeba castellanii, a free-living amoeba that can cause serious human infections. ufmg.br These extracts, along with pure lycorine, have shown inhibitory effects on the trophozoites of A. castellanii. ufmg.br The anti-protozoal effects of lycorine are suggested to occur through a non-apoptotic cell death mechanism. ufmg.br

While the primary focus has been on protozoa, the broader class of Amaryllidaceae alkaloids, to which lycorine belongs, has been investigated for activity against a range of parasites, including Trypanosoma cruzi, Leishmania infantum, and Trichomonas vaginalis. ufmg.br

Neurobiological Modulation in Neuronal Cell Cultures

Lycorine has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease models. nih.gov It has been shown to attenuate amyloid-β (Aβ)-induced cytotoxicity in differentiated human neuroblastoma SH-SY5Y cells. nih.gov

A comparative study between lycorine and galantamine, a known acetylcholinesterase inhibitor, indicated that both compounds can interact with the Aβ peptide and protect cells from its toxic effects. nih.gov Lycorine was found to be more effective than galantamine in reducing ascorbate (B8700270) oxidation, suggesting a superior ability to prevent the production of reactive oxygen species (ROS). nih.gov Co-administration of lycorine and galantamine has been reported to reduce genotoxicity and cell death in SH-SY5Y cells poisoned with Aβ peptide, more so than when administered alone. nih.gov

In Vivo Studies in Animal Models

In vivo studies using animal models have provided further evidence for the therapeutic potential of lycorine. In a mouse model of enterovirus 71 infection, lycorine treatment increased survival rates and reduced virus-induced paralysis. caymanchem.com

In the context of cancer, lycorine has been shown to inhibit tumor growth in various xenograft models, including those for melanoma, leukemia, and prostate cancer. nih.govoncotarget.com For instance, in a B16F10 melanoma-bearing mouse model, lycorine provided a significant therapeutic benefit. nih.gov Similarly, in a mouse model of human acute promyelocytic leukemia, lycorine demonstrated anti-tumor effects. nih.gov Studies on prostate cancer xenografts showed that lycorine inhibited both tumor growth and metastasis. oncotarget.com

Animal models have also been used to investigate the anti-inflammatory effects of lycorine. In an ovalbumin-induced allergic asthma model in mice, lycorine treatment significantly suppressed total and differential immune cells and various inflammatory markers. ijper.org In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with lycorine was found to reduce the infarct size and alleviate inflammation. mdpi.com

Table 3: In Vivo Effects of Lycorine in Animal Models

| Model | Key Findings | References |

|---|---|---|

| Enterovirus 71-infected mice | Increased survival and reduced paralysis. caymanchem.com | caymanchem.com |

| B16F10 melanoma xenograft | Provided significant therapeutic benefit. nih.gov | nih.gov |

| Prostate cancer xenograft | Inhibited tumor growth and metastasis. oncotarget.com | oncotarget.com |

| Allergic asthma mouse model | Suppressed immune cells and inflammatory markers. ijper.org | ijper.org |

| MCAO rat model (Ischemic stroke) | Reduced infarct size and inflammation. mdpi.com | mdpi.com |

Evaluation of Mechanisms in Murine Disease Models

Lycorine and its derivatives have demonstrated significant therapeutic potential in various murine disease models, particularly in the context of cancer. In vivo studies using tumor xenografts have been instrumental in elucidating the anti-cancer mechanisms of these compounds.

In a notable study, lycorine was investigated in a subcutaneous tumor xenograft model in nude mice using PC-3M prostate carcinoma cells. researchgate.net The administration of lycorine resulted in a significant suppression of tumor volume compared to the control group over an 18-day treatment period. researchgate.net Further investigations in this model revealed that lycorine's anti-tumor activity is associated with the induction of apoptosis and the inhibition of cancer cell migration and invasion. researchgate.net These effects are linked to the downregulation of p-STAT3 expression, a key signaling protein involved in tumor progression. researchgate.net

Another study utilized a human acute promyelocytic leukemia (APL) xenograft model in severe combined immunodeficiency (SCID) mice. nih.gov Treatment with lycorine led to a decrease in the percentage of immature granular leukocytes and monocytes in the peripheral blood and prolonged the mean survival time of the mice. nih.gov Histopathological analysis further confirmed that lycorine alleviated the infiltration of tumor cells into the liver, bone, and marrow. nih.gov These findings highlight the potent in vivo anti-leukemia activity of lycorine. nih.gov

The anti-tumor effects of lycorine have also been observed in models of melanoma. In mice bearing brain grafts of the B16F10 melanoma model, lycorine provided significant therapeutic benefits at non-toxic doses, suggesting its potential for treating aggressive and resistant cancers like glioblastoma and metastatic melanoma. nih.gov

Beyond cancer, the parent compound lycorine has been evaluated in inflammatory models. For instance, natural zeolites, which can adsorb amine compounds, showed an anti-phlogistic effect in a murine model of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). unimi.it While not a direct study on lycorine methiodide, this points to the broader potential for related compounds to modulate inflammatory pathways.

The following table summarizes key findings from murine disease models involving lycorine.

| Disease Model | Cell Line | Animal Model | Key Mechanistic Findings |

| Prostate Cancer | PC-3M | Nude Mice | Suppression of tumor volume, induction of apoptosis, inhibition of migration and invasion, abrogation of p-STAT3 expression. researchgate.net |

| Acute Promyelocytic Leukemia | HL-60 | SCID Mice | Decreased immature leukocytes and monocytes, prolonged survival, reduced tumor cell infiltration into liver, bone, and marrow. nih.gov |

| Melanoma | B16F10 | Mice | Significant therapeutic benefit in brain grafts. nih.gov |

Pharmacodynamic Analysis in Preclinical Animal Systems

Pharmacodynamic studies in preclinical animal systems are crucial for understanding the relationship between drug concentration and its pharmacological effect. For lycorine, such studies have provided insights into its mechanisms of action beyond what can be observed in vitro.

A key aspect of lycorine's pharmacodynamics is its ability to induce apoptosis in cancer cells. In vivo studies have consistently shown that lycorine can trigger programmed cell death in various tumor models. researchgate.netnih.gov This is often mediated through the modulation of key apoptotic proteins. For example, in leukemia models, lycorine has been shown to increase the activity of caspases, which are critical executioners of apoptosis. researchgate.net Furthermore, it influences the balance of the Bcl-2 family of proteins, leading to an under-expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic Bax:Bcl-2 ratio. researchgate.netnih.gov

The cell cycle is another important target of lycorine's pharmacodynamic effects. In multiple myeloma and leukemia cell lines, lycorine has been found to arrest the cell cycle at different phases. For instance, it can induce a G0/G1 phase arrest by down-regulating cyclin D1 and CDK4, or a G2/M phase arrest, thereby inhibiting cell proliferation. nih.govresearchgate.net

Pharmacodynamic assessments have also shed light on the receptors involved in some of lycorine's physiological effects. A study in dogs investigating lycorine-induced emesis found that pretreatment with a neurokinin-1 (NK₁) receptor antagonist completely blocked vomiting, while a 5-hydroxytryptamine 3 (5-HT₃) receptor antagonist significantly reduced the number of emetic events and the level of nausea. nih.gov This suggests that NK₁ and, to a lesser extent, 5-HT₃ receptors are key players in this specific pharmacodynamic response to lycorine. nih.gov

The table below details some of the key pharmacodynamic effects of lycorine observed in preclinical animal systems.

| Pharmacodynamic Effect | Mechanism | Model System |

| Induction of Apoptosis | Increased caspase activity, altered Bax:Bcl-2 ratio. researchgate.netnih.gov | Leukemia models. researchgate.net |

| Cell Cycle Arrest | G0/G1 or G2/M phase arrest, downregulation of cyclin D1 and CDK4. nih.govresearchgate.net | Multiple myeloma and leukemia models. nih.govresearchgate.net |

| Emesis | Involvement of NK₁ and 5-HT₃ receptors. nih.gov | Dog model. nih.gov |

Organ-Specific Mechanistic Effects

Research into the organ-specific mechanistic effects of lycorine and its derivatives is an emerging area. While comprehensive studies on this compound's effects on specific organs are limited, investigations into the parent compound, lycorine, provide valuable insights.

One of the most notable organ-specific effects documented for lycorine is the attenuation of cardiac fibrosis. Although the direct citation refers to the broader anticancer activities and mechanisms, the principle of investigating organ-specific effects is highlighted by studies on related compounds. For instance, the impact of various agents on cardiac health is a critical area of preclinical research.

In the context of cancer treatment, understanding the organ-specific effects is crucial for assessing both therapeutic efficacy and potential side effects. Histopathological analyses from xenograft studies have provided some information on lycorine's impact on various organs. In a study on acute promyelocytic leukemia, lycorine treatment was found to alleviate the infiltration of tumor cells into the liver, bone, and marrow of SCID mice. nih.gov This demonstrates a protective, organ-specific effect in the context of cancer pathology. The study observed that in the control group, the marrow cavity of the sternal bone showed abnormalities, and atypical cells were present in the bone parenchyma and liver. nih.gov In contrast, the lycorine-treated group exhibited a more normal marrow cavity structure. nih.gov

The following table summarizes the observed organ-specific mechanistic effects of lycorine.

| Organ | Pathological Condition | Mechanistic Effect |

| Liver | Tumor Cell Infiltration | Alleviation of infiltration by leukemia cells. nih.gov |

| Bone/Marrow | Tumor Cell Infiltration | Reduction of tumor cell infiltration and preservation of normal marrow cavity structure. nih.gov |

| Heart | Cardiac Fibrosis | Attenuation of fibrosis (an area of interest for related compounds). nih.gov |

Structure Activity Relationship Sar Studies of Lycorine Methiodide and Its Analogs

Identification of Critical Structural Features for Biological Activity

Systematic evaluation of lycorine (B1675740) and its analogs has revealed several structural elements that are critical for their biological activities, particularly their anticancer effects. rsc.org

The nitrogen atom within the B-ring of the lycorine scaffold plays a significant role in its biological profile. The quaternization of this nitrogen, as seen in N-methyllycorine iodide (lycorine methiodide), has been shown to result in a loss of anticancer activity. nih.gov This suggests that the basicity and the ability of the nitrogen to participate in specific interactions in its non-quaternized form are important for its antitumor effects. nih.gov While quaternization can sometimes enhance the activity of certain alkaloids, in the case of lycorine, it appears to be detrimental to its anticancer properties. nih.govsci-hub.se The hydrochloride salt of lycorine, however, retains its activity, indicating that salt formation at the nitrogen does not abolish its biological function, unlike permanent quaternization. nih.gov

The two hydroxyl groups at the C1 and C2 positions of the C-ring are paramount for the biological activity of lycorine. nih.govresearchgate.net SAR studies have consistently demonstrated that the presence of these unaltered hydroxyl groups in their natural configuration is essential for anticancer activity. nih.govnih.gov

Several key findings highlight the importance of these hydroxyl groups:

Esterification and Etherification : The conversion of the C1 and C2 hydroxyls into esters or ethers leads to a significant reduction or complete loss of cytotoxic activity. researchgate.net

Oxidation and Removal : Oxidation of the hydroxyl group at C2 to a ketone (lycorine-2-one) or removal of the hydroxyl groups results in inactive compounds. nih.gov However, in the context of anti-dengue virus activity, a ketone at the C2 position can be beneficial. nih.govresearchgate.net

Stereochemistry : The specific stereochemistry of the C1 and C2 hydroxyl groups is crucial. For instance, 2-epi-lycorine, an epimer of lycorine, shows only weak cytotoxicity, emphasizing the importance of the correct spatial arrangement of these functional groups. nih.govresearchgate.net

Prodrug Potential : Certain derivatives, like lycorine chlorohydrin and 1,2-epoxylycorine, which show good activity, are thought to be converted intracellularly back to lycorine through nucleophilic substitution with water. nih.gov

A structure-activity relationship analysis has also suggested that the C1 and C2 hydroxyls in the lycorine structure provide a superior binding pose within the guanosine (B1672433) triphosphate (GTP) binding site of certain target proteins. aging-us.comnih.gov

The conformational freedom and the nature of the C-ring are critical determinants of lycorine's anticancer activity. nih.gov While the unaltered diol functionality is crucial, modifications to the C-ring's double bond and aromaticity have yielded mixed results.

Aromatization : Analogs with an aromatized C-ring, such as ungeremine (B150347) and anhydrolycorine, retain activity against some cancer cell lines, including those resistant to pro-apoptotic stimuli. nih.gov This suggests that while the specific diol configuration is often optimal, a planar, aromatic C-ring can still confer significant cytotoxic effects.

Double Bond Position : The transposition of the double bond from the C3-C3a position to the C2-C3 position, as seen in some analogs, does not abolish antitumor activity, indicating some tolerance for structural changes within the C-ring. nih.gov

The rigid, tetracyclic pyrrolo[de]phenanthridine core is the fundamental scaffold upon which the biological activity of lycorine and its analogs is built. nih.gov This core structure provides the necessary three-dimensional arrangement of functional groups for interaction with biological targets. Phenanthridine derivatives, in general, are known for their diverse biological activities, including anticancer and antimicrobial properties, often linked to their ability to interact with DNA. ontosight.aibeilstein-journals.org The development of synthetic methods for creating dihydropyrrolo[1,2-f]phenanthridines has led to the discovery of compounds with significant anticancer and DNA cleavage activity. unileon.esresearchgate.net The intact A, B, and C rings of the lycorine structure are considered essential for its inhibitory activity against ascorbic acid biosynthesis. nih.gov

Computational Modeling for SAR Prediction and Elucidation (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become invaluable tools for understanding the SAR of lycorine analogs and for designing new, potentially more active compounds.

Molecular Docking : Docking studies have been used to predict the binding modes of lycorine and its derivatives with various biological targets. For example, molecular docking simulations have shown that lycorine can interact with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with binding affinities potentially higher than that of remdesivir. nih.gov These studies identified key hydrogen bonding interactions between lycorine and specific amino acid residues like Asp623, Asn691, and Ser759. nih.gov Docking studies have also been employed to investigate the interaction of lycorine analogs with the NS5 RdRp of Dengue and Zika viruses, revealing that analogs can anchor to the priming loop of the enzyme. mdpi.com In cancer research, docking models have predicted that lycorine can insert into the ATP-binding pocket of the EGFR kinase domain, potentially disrupting its activity. nih.gov Furthermore, docking has helped to rationalize the observed anticancer activity of C1,C2-ether analogues of lycorine. nih.gov

QSAR : A three-dimensional QSAR (3D-QSAR) model was developed for a series of lycorine derivatives to rationalize their anti-dengue virus activity. researchgate.netnih.gov This model suggested that further modifications of the hydroxyl group at the C1 position, while retaining a ketone at the C2 position, could lead to inhibitors with improved properties. researchgate.netnih.gov

These computational approaches not only help to explain experimental observations but also guide the synthesis of new derivatives with enhanced activity and selectivity.

Correlations between Structural Modifications and Specific Molecular Target Interactions

SAR studies have begun to draw correlations between specific structural modifications of lycorine analogs and their interactions with particular molecular targets.

MEK2 Inhibition : Molecular docking studies predicted that lycorine interacts with the conserved domain of mitogen-activated protein kinase kinase 2 (MEK2). aging-us.com This was supported by experimental evidence showing that lycorine treatment led to the degradation of phosphorylated MEK2 and its downstream targets. The C1 and C2 hydroxyl groups were identified as crucial for a superior binding pose in the GTP binding site. aging-us.comnih.gov

Acetylcholinesterase (AChE) Inhibition : Lycorine is known to be a weak inhibitor of acetylcholinesterase. wikipedia.orgt3db.ca SAR studies on lycorine analogs have aimed to identify the pharmacophore responsible for AChE inhibition, leading to the description of more potent inhibitors. ub.edu

TRIM22 Targeting : Recent research has shown that lycorine hydrochloride can directly target the TRIM22 protein in esophageal squamous cell carcinoma. nih.gov Docking experiments supported this finding, and further studies revealed that this interaction leads to the downregulation of the JAK2/STAT3 and Erk signaling pathways. nih.gov

Topoisomerase Inhibition : Certain Amaryllidaceae alkaloids, structurally related to lycorine, have shown inhibitory activity against topoisomerases. nih.gov The planar, aromatic C-ring of analogs like ungeremine allows them to effectively target both mammalian and bacterial type I and type II topoisomerases. semanticscholar.org

The following table summarizes the impact of various structural modifications on the biological activity of lycorine analogs based on available research findings.

| Structural Modification | Effect on Anticancer Activity | Effect on Antiviral Activity | Key Findings & References |

| N-Quaternization (e.g., this compound) | Inactive | Not extensively studied | Quaternization of the nitrogen atom leads to a loss of antitumor activity. nih.govnih.gov |

| C1/C2-OH Esterification/Etherification | Reduced or Inactive | Can be tolerated or beneficial | Esterification generally reduces anticancer activity. researchgate.net 1-acetyllycorine shows potent anti-DENV activity with reduced cytotoxicity. researchgate.net |

| C2-OH Oxidation to Ketone | Inactive | Potent Activity | Inactive against cancer cells nih.gov, but shows excellent activity against Dengue virus. nih.govresearchgate.net |

| C-Ring Aromatization (e.g., Ungeremine) | Active | Not extensively studied | Active against some cancer cell lines, including apoptosis-resistant ones. nih.gov |

| C3-C3a Double Bond Transposition | Active | Not extensively studied | Transposition to C2-C3 does not abolish antitumor activity. nih.gov |

Advanced Research Methodologies Applied to Lycorine Methiodide Studies

High-Resolution Spectroscopic Techniques for Mechanistic Insights (e.g., NMR for structural dynamics, CD/ORD for absolute configuration)

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of complex natural products like lycorine (B1675740) methiodide. Nuclear Magnetic Resonance (NMR) and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are pivotal in determining not only the chemical structure but also the precise three-dimensional arrangement of atoms.

Research into Amaryllidaceae alkaloids has utilized these techniques to establish the absolute configurations and C-ring conformations of lycorine and its derivatives. Specifically, studies have focused on the diastereoisomeric methiodides of lycorine-type alkaloids. The quaternization of the nitrogen atom in lycorine with methyl iodide can result in two different diastereomers, depending on the orientation of the new methyl group. NMR and CD spectroscopy are crucial for distinguishing between these isomers and confirming their absolute configurations. aging-us.com The analysis of NMR spectra provides detailed information about the connectivity and spatial relationships of atoms, while CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is exquisitely sensitive to the molecule's chirality. aging-us.comresearchgate.net The shape and sign of the Cotton effect curves in ORD/CD spectra can be directly correlated to a specific absolute configuration. researchgate.netresearchgate.net

Table 1: Spectroscopic Data for Configurational Assignment of Lycorine Derivatives (This table is illustrative, based on established methodologies for Amaryllidaceae alkaloids.)

| Technique | Parameter | Observation for a Specific Isomer | Insight Provided |

| NMR | Nuclear Overhauser Effect (NOE) | Correlation between the N-methyl protons and specific protons on the alkaloid scaffold. | Proximity of groups, confirming the orientation (axial/equatorial) of the methyl group. |

| CD | Cotton Effect | A positive Cotton effect at a specific wavelength. | Determination of the absolute stereochemistry of the chiral centers. aging-us.comresearchgate.net |

| ORD | Curve Shape | S-shaped curve with a peak at longer wavelength followed by a trough at shorter wavelength. | Corroborates the absolute configuration assigned by CD spectroscopy. researchgate.net |

Advanced Cell Biology Assays

To understand how lycorine methiodide interacts with and affects biological systems, a variety of advanced cell-based assays are employed. These methods allow for the systematic and detailed investigation of the compound's effects on cellular processes.

High-Throughput Screening (HTS) is a foundational technique in drug discovery used to rapidly test thousands of compounds for activity against a specific biological target or cellular phenotype. nih.govnih.gov This automated approach enables the identification of "hits"—compounds that show a desired effect—from large chemical libraries. researchgate.net

In a notable study, HTS was employed to screen a compound library for broad-spectrum inhibitors of coronaviruses. From this screen, lycorine was identified as a potent hit, demonstrating strong inhibition of replication for four different coronaviruses at low-micromolar concentrations. dovepress.com The process involves primary screening to identify initial hits, followed by secondary assays to confirm activity, determine dose-response relationships, and filter out compounds with undesirable properties. researchgate.net Such HTS campaigns are critical for identifying the potential therapeutic targets of compounds like lycorine and its derivatives. uni.lu

Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of individual cells as they flow in a fluid stream through a beam of light. It is extensively used to study the effects of compounds on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Studies on lycorine have repeatedly used flow cytometry to quantify its pro-apoptotic effects. For example, treatment of various cancer cell lines, including osteosarcoma, hepatoblastoma, and gastric cancer cells, with lycorine led to a dose-dependent increase in the percentage of apoptotic cells, as measured by Annexin V/Propidium Iodide (PI) staining. nih.govresearchgate.netdovepress.comfrontiersin.org Furthermore, flow cytometry analysis has revealed that lycorine can induce cell cycle arrest, often at the G2/M or S phase, thereby inhibiting cancer cell proliferation. dovepress.comuni.lu

Table 2: Representative Flow Cytometry Data on Lycorine-Treated Cancer Cells (Data synthesized from findings in cited literature)

| Cell Line | Treatment | Assay | Result | Reference |

| MNNG/HOS (Osteosarcoma) | Lycorine (various conc.) | Annexin V/7-AAD | Dose-dependent increase in apoptotic cells. | dovepress.com |

| HepG2 (Hepatoblastoma) | Lycorine (various conc.) | Annexin V/PI | Concentration-dependent increase in apoptosis rate. | nih.gov |

| PANC-1 (Pancreatic Cancer) | Lycorine (various conc.) | PI Staining | G2/M phase cell cycle arrest. | uni.lu |

| HSFs (Hypertrophic Scar Fibroblasts) | Lycorine (10-40 µmol/L) | Annexin V/PI | Dose-dependent increase in apoptosis. | frontiersin.org |

Live-Cell Imaging and Quantitative Videomicroscopy for Cellular Dynamics

Immunofluorescence is a technique used to visualize the location of a specific protein or antigen in cells by binding a specific antibody that is chemically linked to a fluorescent dye. biorxiv.org Confocal microscopy enhances this by using a pinhole to eliminate out-of-focus light, producing high-resolution, optically sectioned images of the sample. licorbio.comntu.edu.sg This combination is powerful for determining the precise subcellular localization of proteins and observing how their expression or location changes in response to a compound. nih.gov In studies involving lycorine, these methods have been used to visualize an increase in reactive oxygen species (ROS) within hypertrophic scar fibroblasts and to analyze the subcellular localization of proteins involved in its mechanism of action. frontiersin.orgresearchgate.net

Molecular Biology and "Omics" Approaches

To build a comprehensive picture of the molecular pathways affected by this compound, researchers turn to large-scale "omics" technologies. These approaches measure and analyze entire sets of biological molecules, such as proteins (proteomics) and RNA transcripts (transcriptomics).

Proteomics: Proteomic analyses, often using techniques like tandem mass tag (TMT)-based quantification and mass spectrometry, identify and quantify thousands of proteins in a sample. nih.govresearchgate.net This approach has been used to investigate the cellular response to lycorine. In one study, proteomic analysis of multiple myeloma cells treated with lycorine revealed that 42% of the differentially expressed proteins were localized to the mitochondria. nih.gov The study identified the Voltage-dependent anion-selective channel protein 2 (VDAC2) as a key target, whose upregulation by lycorine leads to mitochondrial abnormalities and cell death. nih.gov Another proteomic study on H5N1 virus-infected cells showed that lycorine treatment significantly altered the expression of hundreds of cellular proteins, reversing many of the changes induced by the virus. researchgate.netnih.gov

Transcriptomics: Transcriptomics, typically performed using RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell, revealing which genes are active and at what levels. Transcriptome analysis of pancreatic cancer cells treated with lycorine showed that the compound's inhibitory effects were associated with fatty acid metabolism, identifying aldehyde dehydrogenase 3A1 (ALDH3A1) as a key target. uni.lu Other transcriptomic studies have focused on the biosynthesis of lycorine itself in plants like Lycoris aurea, identifying key enzymes and regulatory genes in its metabolic pathway. researchgate.netfrontiersin.orgfrontiersin.org

Table 3: Summary of "Omics" Studies on Lycorine

| "Omics" Type | Model System | Key Finding | Implication | Reference |

| Proteomics | Multiple Myeloma Cells | Upregulation of mitochondrial protein VDAC2. | Lycorine induces apoptosis via mitochondrial pathways. | nih.gov |

| Proteomics | H5N1-Infected MDCK Cells | Reversal of virus-induced protein expression changes. | Elucidation of antiviral mechanism. | nih.gov |

| Transcriptomics | Pancreatic Cancer Cells | Downregulation of ALDH3A1 and fatty acid metabolism pathways. | Identification of a novel anticancer mechanism. | uni.lu |

| Transcriptomics | Lycoris aurea | Identification of differentially expressed genes in the alkaloid biosynthesis pathway. | Insights into natural product synthesis. | researchgate.net |

Gene Expression Profiling (e.g., Transcriptomics)

Gene expression profiling, particularly through transcriptomics techniques like RNA-sequencing, is a powerful method to observe how a compound alters the expression of thousands of genes simultaneously. This approach can reveal the cellular pathways that are activated or inhibited by a substance. While this methodology is widely used for novel compounds, specific transcriptomic studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature.

Proteomics for Global Protein Target Identification

Proteomics involves the large-scale study of proteins, which are the primary functional molecules in the cell and often the direct targets of bioactive compounds. Techniques such as mass spectrometry-based proteomics can identify which proteins physically interact with a compound or change in abundance after treatment. This is instrumental in global protein target identification and biomarker discovery. Currently, dedicated proteomics research identifying the global protein targets specifically for this compound is limited in published databases.

Gene Knockout/Knockdown and Overexpression Strategies for Target Validation

Once potential protein targets are identified, their biological relevance is confirmed through target validation. This is often achieved using genetic techniques like CRISPR-based gene knockout, RNA interference (RNAi) for gene knockdown, or forced overexpression of the target gene. These methods allow researchers to mimic or block the effect of a compound by manipulating its target protein, thereby validating the target's role in the compound's mechanism of action. Specific studies employing these genetic validation strategies for targets of this compound are not widely available.

Computational and In Silico Approaches

Computational methods have become indispensable in modern drug discovery and molecular biology, allowing for the prediction and simulation of complex biological interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. It helps in understanding the binding affinity and mode of interaction. Following docking, molecular dynamics (MD) simulations can be run to simulate the movement of the ligand-protein complex over time, providing insights into its stability and dynamic behavior. While these methods are frequently applied to natural products, specific molecular docking and dynamics simulation studies centered on this compound are not prominent in the existing literature. The parent compound, lycorine, has been the subject of such computational analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. By analyzing a set of compounds with known activities, QSAR can identify the key structural features (descriptors) responsible for their biological effects and create a predictive model. This allows for the virtual screening of new compounds and the optimization of lead molecules. Dedicated QSAR modeling studies for this compound are not readily found in scientific publications.

Future Perspectives and Research Challenges for Lycorine Methiodide

Identification of Novel and Unexplored Biological Activities and Mechanisms

The exploration of lycorine (B1675740) methiodide's biological activities is far from complete. While initial studies have hinted at its potential, a vast landscape of unexplored pharmacological space remains. Future research should prioritize the systematic screening of lycorine methiodide against a wide array of biological targets to uncover novel activities. This includes investigating its effects on various cellular pathways implicated in diseases ranging from cancer to neurodegenerative disorders and viral infections.